4-(2,4-Dichlorophenylmethoxy)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

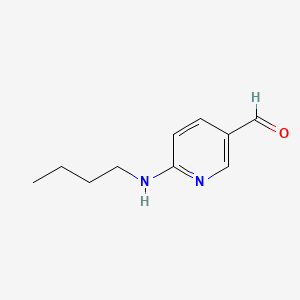

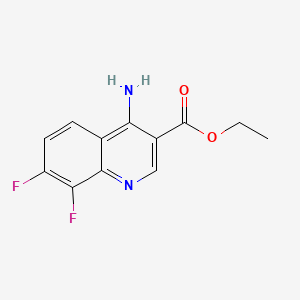

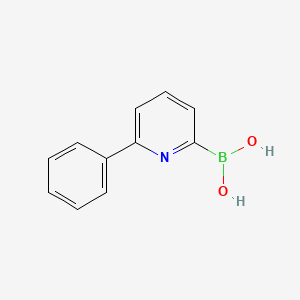

4-(2,4-Dichlorophenylmethoxy)phenylboronic acid is a boronic acid derivative. Boronic acids are known to readily complex with 1,2- and 1,3-cis-diol compounds, including those found in carbohydrates, through reversible boronate ester formation in an aqueous solution . This unique property has led to the extensive study of boronic acids in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid is represented by the formula C13H11BCl2O3 . The molecular weight is 296.94 . Further structural analysis such as two-dimensional fingerprints and Hirshfeld surface analysis can be performed using tools like Crystal Explorer .Chemical Reactions Analysis

Boronic acids, including 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid, are commonly used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . They can also be used as building blocks and synthetic intermediates .Scientific Research Applications

Organic Synthesis

Phenylboronic acids, including this compound, are commonly used in organic synthesis . They are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .

Suzuki Coupling Reactions

This compound can be used in Suzuki coupling reactions with alkynyl bromides or aniline / thiophenol . Suzuki coupling is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic chemistry to form carbon-carbon bonds.

Hydroxylation to Phenols

It can be selectively hydroxylated to phenols . This process involves the introduction of a hydroxyl group into an organic compound, which can be useful in the synthesis of various pharmaceuticals and fine chemicals.

Synthesis of Biologically Active Molecules

This compound can be used as a reactant in the synthesis of biologically active molecules . For example, it can be used to synthesize N-hydroxyindole-2-carboxylates for use as lactate dehydrogenase inhibitors .

Rhodium-Catalyzed Intramolecular Amination

Phenylboronic acids can be used as reagents for Rhodium-catalyzed intramolecular amination . This is a type of reaction that forms a new carbon-nitrogen bond within a molecule.

Palladium-Catalyzed Direct Arylation

They can also be used in Pd-catalyzed direct arylation . This is a type of reaction that introduces an aryl group into a molecule.

Mizoroki-Heck and Suzuki-Miyaura Coupling Reactions

Phenylboronic acids can be used in Mizoroki-Heck and Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles . These are types of carbon-carbon bond forming reactions that are widely used in organic synthesis.

Palladium-Catalyzed Stereoselective Heck-Type Reaction

Finally, they can be used in palladium-catalyzed stereoselective Heck-type reactions . This is a type of reaction that forms a carbon-carbon double bond in a stereoselective manner.

Mechanism of Action

Target of Action

Boronic acids and their derivatives, including this compound, are commonly used inSuzuki–Miyaura (SM) cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

In the context of SM cross-coupling reactions, the compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond with electrophilic organic groups. Transmetalation, on the other hand, involves the transfer of nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The compound’s role in SM cross-coupling reactions suggests it affects the biochemical pathways involved in carbon–carbon bond formation . The exact downstream effects would depend on the specific reaction context and the other compounds involved.

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water, undergoing hydrolysis . This could impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially limiting its bioavailability.

Result of Action

Its use in sm cross-coupling reactions contributes to the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, with potential applications in various fields, including medicinal chemistry.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid. For instance, the pH level can significantly affect the rate of hydrolysis of boronic acids and their esters . Additionally, the reaction conditions, such as temperature and the presence of a catalyst, can impact the compound’s role in SM cross-coupling reactions .

Future Directions

Boronic acids have been gaining interest in medicinal chemistry due to their unique properties . They have shown potential in various applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . This suggests that the study of 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid and other boronic acids could lead to the development of new promising drugs .

properties

IUPAC Name |

[4-[(2,4-dichlorophenyl)methoxy]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BCl2O3/c15-11-4-1-9(13(16)7-11)8-19-12-5-2-10(3-6-12)14(17)18/h1-7,17-18H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZXYAVYBZVAJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BCl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655850 |

Source

|

| Record name | {4-[(2,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256355-75-5 |

Source

|

| Record name | {4-[(2,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B572040.png)